Lyciumin B

Catalog No.
S3315671
CAS No.
125756-66-3
M.F
C44H52N10O11
M. Wt
896.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lyciumin B

CAS Number

125756-66-3

Product Name

Lyciumin B

IUPAC Name

11-(hydroxymethyl)-2-[[3-(1H-indol-3-yl)-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid

Molecular Formula

C44H52N10O11

Molecular Weight

896.9 g/mol

InChI

InChI=1S/C44H52N10O11/c1-22(2)36-41(61)46-19-35(57)48-31(21-55)39(59)50-30(44(64)65)17-24-20-54(32-11-6-4-9-26(24)32)37(42(62)51-36)52-38(58)29(16-23-18-45-27-10-5-3-8-25(23)27)49-40(60)33-12-7-15-53(33)43(63)28-13-14-34(56)47-28/h3-6,8-11,18,20,22,28-31,33,36-37,45,55H,7,12-17,19,21H2,1-2H3,(H,46,61)(H,47,56)(H,48,57)(H,49,60)(H,50,59)(H,51,62)(H,52,58)(H,64,65)

InChI Key

BWRVBFMWWHWLBW-UHFFFAOYSA-N

SMILES

CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C6CCC(=O)N6)C7=CC=CC=C27)C(=O)O)CO

Canonical SMILES

CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C6CCC(=O)N6)C7=CC=CC=C27)C(=O)O)CO

Description

Lyciumin b belongs to the class of organic compounds known as cyclic peptides. Cyclic peptides are compounds containing a cyclic moiety bearing a peptide backbone. Lyciumin b is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, lyciumin b is primarily located in the cytoplasm. Outside of the human body, lyciumin b can be found in coffee and coffee products, herbs and spices, and tea. This makes lyciumin b a potential biomarker for the consumption of these food products.

Lyciumin B is a cyclic peptide derived from the plant Lycium barbarum, commonly known as goji berry. This compound is part of a broader class of molecules known as lyciumins, which are recognized for their potential health benefits, particularly in cardiovascular health. Lyciumin B has been identified as an inhibitor of angiotensin-converting enzyme, which plays a crucial role in regulating blood pressure and fluid balance in the body. The compound's unique structure contributes to its biological activity and therapeutic potential.

That are significant for its synthesis and biological activity. Key reactions include:

  • Cyclization: The formation of the cyclic structure of Lyciumin B involves the cyclization of precursor peptides, which is catalyzed by specific enzymes such as arginine endopeptidases and glutamine cyclotransferases .
  • Hydrolysis: Lyciumin B can be hydrolyzed under certain conditions, affecting its stability and bioavailability.
  • Enzymatic Reactions: The compound can interact with enzymes such as angiotensin-converting enzyme, leading to inhibition and subsequent physiological effects .

Lyciumin B exhibits several biological activities:

  • Antihypertensive Effects: It has been shown to inhibit angiotensin-converting enzyme activity, making it a candidate for managing hypertension .
  • Antioxidant Properties: Like other compounds derived from Lycium barbarum, Lyciumin B may possess antioxidant properties, contributing to cellular protection against oxidative stress .
  • Neuroprotective Effects: Preliminary studies suggest potential neuroprotective roles, although further research is needed to establish these effects conclusively .

The synthesis of Lyciumin B can be achieved through various methods:

  • Natural Extraction: Isolated from Lycium barbarum using extraction techniques that may include solvent extraction or chromatographic methods.
  • Chemical Synthesis: Total synthesis has been reported, involving the assembly of amino acids into the cyclic structure through controlled cyclization reactions .
  • Biotechnological Approaches: Genetic engineering techniques can be employed to express lyciumin precursor genes in host cells like Nicotiana benthamiana, facilitating the production of Lyciumin B through biosynthetic pathways .

Lyciumin B has several applications:

  • Pharmaceutical Development: Its antihypertensive properties make it a candidate for drug development aimed at treating high blood pressure.
  • Nutraceuticals: As a bioactive compound derived from a widely consumed fruit, it is incorporated into dietary supplements for its health benefits.
  • Research Tool: Used in studies exploring peptide synthesis and enzyme inhibition mechanisms.

Lyciumin B shares structural and functional similarities with other cyclic peptides derived from Lycium species. Here are some comparable compounds:

Compound NameSourceBiological ActivityUnique Features
Lyciumin ALycium barbarumACE inhibitionSimilar structure but different amino acid composition
Lyciumin CLycium barbarumAntioxidantVariations in cyclic structure
Goji Berry PolysaccharidesLycium barbarumImmune modulation, antioxidantComplex carbohydrate structure

Uniqueness of Lyciumin B

Lyciumin B is unique due to its specific amino acid sequence and cyclic structure, which confer distinct biological activities compared to similar compounds. Its targeted action on angiotensin-converting enzyme sets it apart as a potential therapeutic agent for hypertension management.

Heterologous Production Systems for Lyciumin Cyclic Peptides

The heterologous production of Lyciumin B has been successfully demonstrated in Nicotiana benthamiana (tobacco) through Agrobacterium-mediated transient expression of the precursor gene LbaLycA from Lycium barbarum. Liquid chromatography–mass spectrometry (LC-MS) analyses confirmed the presence of Lyciumin B in transgenic tobacco leaf extracts, matching the mass spectra observed in native L. barbarum root tissues. This system leverages the plant’s endogenous enzymatic machinery to process the precursor peptide, highlighting the compatibility of N. benthamiana as a chassis for lyciumin biosynthesis.

Key findings from heterologous production experiments include:

  • Core peptide promiscuity: Alanine-scanning mutagenesis revealed that all residues except the N-terminal glutamine and C-terminal tryptophan in the core peptide (QPWGVGSW) tolerate substitutions without disrupting cyclization.
  • Macrocycle conservation: Modifying the linear N-terminal branch length or macrocycle size beyond 3 and 5 amino acids, respectively, abolished Lyciumin B production, underscoring strict structural constraints.

Table 1: Heterologous Production of Lyciumin B in Nicotiana benthamiana

ParameterObservation
Expression systemAgrobacterium-mediated transient expression
Detection methodLC-MS/MS
Key mutable residuesPositions 3–7 (excluding Trp8 and Gln1)
Structural constraints3-aa N-terminal branch, 5-aa macrocycle

Role of BURP Domains in Lyciumin Biosynthesis

BURP (BNM2, USP, RD22, and PG1β) domains are plant-specific protein modules critical for Lyciumin B biosynthesis. The precursor protein LbaLycA contains an N-terminal signal peptide, repetitive lyciumin core peptide motifs, and a C-terminal BURP domain. Phylogenetic analysis of BURP domains from lyciumin precursors reveals family-specific clades, suggesting co-evolution with lyciumin biosynthetic pathways in Solanaceae, Amaranthaceae, and Fabaceae.

Functional studies propose that BURP domains:

  • Facilitate subcellular localization, potentially directing precursor peptides to vacuoles or secretory pathways.
  • Stabilize precursor structures for enzymatic processing, as evidenced by conserved domain architecture across plant families.

Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) Mechanisms

Lyciumin B is classified as a ribosomally synthesized and post-translationally modified peptide (RiPP), synthesized via a multi-step enzymatic cascade:

  • Ribosomal synthesis: The precursor gene LbaLycA is translated into a polypeptide containing tandem lyciumin core peptides.
  • Cyclization: A macrocyclic bond forms between the tryptophan-indole nitrogen (position 8) and glycine α-carbon (position 4).
  • Proteolytic cleavage: Endopeptidases release core peptides from the precursor.
  • Pyroglutamate formation: Glutamine cyclotransferase (QC) converts the N-terminal glutamine to pyroglutamate, enhancing peptide stability.

Co-expression of LbaLycA with QC homologs in N. benthamiana eliminated unprotected lyciumin derivatives, confirming QC’s role in N-terminal modification.

Enzymatic Cyclization Strategies for Macrocyclic Bond Formation

The formation of Lyciumin B’s signature macrocyclic bond remains mechanistically unresolved but is hypothesized to involve radical-oxidative chemistry. Key evidence includes:

  • Substrate flexibility: Mutation of the cyclization glycine to threonine in Amaranthaceae precursors yielded dehydrothreonine derivatives, suggesting oxidative dehydration precedes cyclization.
  • Enzymatic candidates: Fe(II)/2-oxoglutarate-dependent oxygenases (Fe/2OGs) or peroxidases are proposed catalysts, though no specific cyclase has been identified.

Table 2: Cyclization Strategies in Lyciumin B Biosynthesis

FeatureDetail
Cyclization residuesTrp8 indole nitrogen, Gly4 α-carbon
Putative mechanismRadical-oxidative
Tolerated substitutionsThr4 (with dehydration)
Inhibitors of cyclizationAltering branch length or macrocycle size

XLogP3

0.8

Dates

Modify: 2023-07-26

Explore Compound Types